N-Allylphenothiazine
Overview
Description
N-Allylphenothiazine is a derivative of the phenothiazine family, a group of heterocyclic aromatic molecules containing nitrogen and sulfur atoms between two benzene rings. Phenothiazines and their derivatives, such as N-alkylphenothiazines, have been extensively studied due to their wide range of biological activities, including antipsychotic, antibacterial, antifungal, and anticancer properties. They are also known for their ability to coordinate with metals, forming biologically active metal complexes with various antimicrobial activities and cytotoxic effects against tumor cell lines .
Synthesis Analysis
The synthesis of N-alkylphenothiazines involves the introduction of an alkyl substituent on the heterocyclic nitrogen atom, which significantly alters their properties. For instance, 3,7-diaminophenothiazine derivatives can be synthesized via a two-fold Buchwald-Hartwig coupling of 10-hexyl 3,7-dibromo-10H-phenothiazine with primary and secondary anilines and amines . Additionally, N-alkylphenothiazines can be synthesized with various substituents on the carbon atom at the 2-position of the phenothiazine benzene ring, including aminoalkyl substituents and their alkyl, acyl, and sulfonyl derivatives .
Molecular Structure Analysis
The molecular structure of N-alkylphenothiazines is characterized by the presence of a heterocyclic thiazine ring, which can adopt different conformations. For example, the heterocyclic thiazine rings in the structures of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide derivatives adopt half-chair conformations. These structures are stabilized by extensive intramolecular hydrogen bonds, and in some cases, intermolecular hydrogen bonds can lead to the formation of dimeric pairs of molecules .
Chemical Reactions Analysis
N-Alkylphenothiazines can participate in various chemical reactions due to their reactive sites. They can form complexes with metals, as demonstrated by the synthesis of complexes with dioxouranium(VI) using N-alkylphenothiazines. These complexes have been characterized based on their elemental analysis, molar conductance, magnetic susceptibility, spectral, and thermal data . The ability of N-alkylphenothiazines to coordinate with metals opens up possibilities for creating compounds with promising biological effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-alkylphenothiazines are influenced by their molecular structure and the nature of their substituents. They possess two reversible oxidations at low potentials, which is indicative of their electronic properties and semiquinone formation constants. These properties have been studied using DFT computations and correlation studies between selected experimental and computational electronic data . The physico-chemical properties of their metal complexes, such as molar conductance and magnetic susceptibility, also provide insights into their potential applications in various fields, including medicine and materials science .
Scientific Research Applications
Heterocyclic Chemistry and Drug Synthesis
N-Allylphenothiazine derivatives, such as 1,4-benzothiazine, play a crucial role in heterocyclic chemistry. They serve as scaffolds for synthesizing various biologically active compounds. These compounds exhibit diverse therapeutic activities, including antihypertensive, anti-HIV, anti-inflammatory, antimicrobial, and neuroprotective properties. The synthesis of these derivatives often involves microwave-assisted techniques and regioselective methods, contributing significantly to novel drug development (Rajiv et al., 2017).
Neuroprotection and Antioxidant Properties
Selected phenothiazines derived from N-alkylphenothiazine have demonstrated neuroprotective capabilities, particularly against oxidative stress in neuroblastoma cells. They can penetrate the central nervous system and show potential in developing therapies for neurodegenerative diseases. Their actions may involve free radical capture or promoting antioxidant protein biosynthesis (González-Muñoz et al., 2010).
Immunomodulatory Effects
N-Allylphenothiazine derivatives have been investigated for their immunosuppressive activities. Studies have shown their effectiveness in inhibiting the proliferative response of human peripheral blood mononuclear cells and reducing the production of pro-inflammatory cytokines. These properties indicate their potential application in managing immune-related disorders (Zimecki et al., 2009).
Anticancer Applications
Certain N-alkylphenothiazine derivatives, like thioridazine, have shown anticancer activity, particularly by targeting cellular pathways such as PI3K/Akt/mTOR in cervical and endometrial cancer cells. These findings suggest their potential utility as therapeutic agents in cancer treatment (Kang et al., 2012).
Anti-Arthritic Potential
Some benzothiazine derivatives exhibit significant anti-arthritic activity, attributed to their immunomodulatory and anti-inflammatory effects. They have been effective in reducing symptoms in animal models of arthritis, suggesting their potential in arthritis management (Shabbir et al., 2014).
Photophysical and Analytical Studies
Phenothiazines and benzophenothiazines have been extensively studied for their spectroscopic, photophysical, and photochemical properties. These studies have implications for their analytical applications, as well as for understanding their biological and biomedical properties, including neurological effects and antimicrobial activities (Aaron et al., 2008).
Future Directions
properties
IUPAC Name |
10-prop-2-enylphenothiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NS/c1-2-11-16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h2-10H,1,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVSLJXVNAYUJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2SC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470510 | |
Record name | N-Allylphenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allylphenothiazine | |
CAS RN |
20962-92-9 | |
Record name | N-Allylphenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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